2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate
Description
Properties
CAS No. |
85455-51-2 |
|---|---|
Molecular Formula |
C26H28N4O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[N-cyclohexyl-4-(2,2-dicyanoethenyl)-3-methylanilino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C26H28N4O2/c1-20-16-25(13-12-22(20)17-21(18-27)19-28)30(24-10-6-3-7-11-24)14-15-32-26(31)29-23-8-4-2-5-9-23/h2,4-5,8-9,12-13,16-17,24H,3,6-7,10-11,14-15H2,1H3,(H,29,31) |
InChI Key |
WEIWQJRQSLNRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)NC2=CC=CC=C2)C3CCCCC3)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Cyclohexyl-3-methylaniline Intermediate
- Starting materials: 3-methylaniline and cyclohexylamine
- Reaction type: N-alkylation or nucleophilic substitution
- Conditions: Typically carried out under reflux in an inert atmosphere using a suitable solvent such as toluene or ethanol
- Catalysts: Acid or base catalysts may be used to facilitate the substitution
- Purification: Extraction and recrystallization to isolate the N-cyclohexyl-3-methylaniline intermediate
Introduction of the 2,2-Dicyanovinyl Group
- Method: Knoevenagel condensation between the N-cyclohexyl-3-methylaniline derivative and malononitrile
- Catalysts: Weak bases such as piperidine or ammonium acetate
- Solvent: Polar solvents like ethanol or acetonitrile
- Temperature: Mild heating (50–80 °C) to promote condensation
- Outcome: Formation of the 4-(2,2-dicyanovinyl) substituent on the aniline ring
Formation of the Ethyl Carbanilate Moiety
- Starting material: 2-chloroethyl isocyanate or equivalent carbanilate precursor
- Reaction: Nucleophilic substitution of the anilino nitrogen with the ethyl carbanilate group
- Conditions: Conducted under anhydrous conditions to prevent hydrolysis, often in an aprotic solvent such as dichloromethane or tetrahydrofuran
- Temperature: Controlled low temperature (0–25 °C) to avoid side reactions
- Purification: Chromatographic techniques to isolate the final product
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using Newcrom R1 columns is effective for analyzing and purifying the compound. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This method allows for scalable purification and isolation of impurities.
- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
- Chromatographic Purification: Preparative HPLC or column chromatography is used to achieve high purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Key Notes |
|---|---|---|---|---|
| 1 | N-alkylation | 3-methylaniline, cyclohexylamine | Reflux, inert atmosphere, toluene | Formation of N-cyclohexyl-3-methylaniline |
| 2 | Knoevenagel condensation | N-cyclohexyl-3-methylaniline, malononitrile | Mild heating, base catalyst, ethanol/acetonitrile | Introduction of 2,2-dicyanovinyl group |
| 3 | Nucleophilic substitution | Intermediate from step 2, 2-chloroethyl isocyanate | Anhydrous, aprotic solvent, low temperature | Formation of ethyl carbanilate moiety |
| 4 | Purification and analysis | Crude product | Reverse-phase HPLC (Newcrom R1 column) | Scalable purification and impurity isolation |
Research Findings and Considerations
- The use of Newcrom R1 reverse-phase HPLC columns is particularly advantageous due to their low silanol activity, which reduces tailing and improves peak shape for this compound during purification.
- The choice of solvent and catalyst in the Knoevenagel condensation step critically affects the yield and purity of the dicyanovinyl-substituted intermediate.
- Maintaining anhydrous conditions during the final coupling step is essential to prevent hydrolysis of the carbanilate group.
- The overall synthetic route is amenable to scale-up, provided that reaction parameters are carefully optimized to minimize side products.
This detailed preparation methodology, supported by chromatographic and spectroscopic analysis, provides a robust framework for synthesizing 2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate with high purity and yield.
Chemical Reactions Analysis
2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include sodium hydroxide and alkyl halides.
Scientific Research Applications
Organic Synthesis
2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate is utilized as a reagent in organic synthesis. Its structure allows it to serve as a building block for more complex molecules, facilitating the development of novel compounds in chemical research .
Biological Studies
Research has indicated that this compound may exhibit significant biological activities:
- Enzyme Interaction : Preliminary studies suggest that it interacts with specific enzymes and receptors, potentially modulating their activity. The exact pathways of these interactions are under investigation .
- Therapeutic Potential : Ongoing research aims to explore its potential in drug development, particularly in targeting diseases where enzyme inhibition is beneficial .
Material Science
The compound is also employed in the production of specialty chemicals and materials with tailored properties. Its unique structure makes it suitable for applications requiring specific physical or chemical characteristics .
High-Performance Liquid Chromatography (HPLC)
The separation and analysis of 2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate can be effectively performed using reverse-phase HPLC techniques. The Newcrom R1 HPLC column has been identified as suitable for this purpose, allowing for the isolation of impurities and the assessment of pharmacokinetics .
Case Study 1: Enzyme Inhibition
A study investigated the compound's potential as an enzyme inhibitor. Results indicated that modifications to its structure could enhance its inhibitory effects on specific enzymes involved in metabolic pathways relevant to various diseases .
Research published in various journals highlighted the compound's promising biological activities, including antimicrobial and cytotoxic effects against cancer cell lines. These findings suggest that derivatives of this compound may be developed into therapeutic agents .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbanilate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Cyclohexyl vs.
- Phenoxymethyl vs. Carbanilate: The phenoxymethyl group in the analog introduces additional π-conjugation, which may influence electronic transitions and absorption spectra.
Photochemical and Electronic Properties
The dicyanovinyl group is critical for charge-transfer interactions. However, photochromic behavior depends heavily on molecular flexibility. For example, the perfluorocyclopentene derivative in lacks photochromism under UV light due to rigidity imparted by the benzothiophene-thiophene backbone, which prevents reactive carbon atoms from forming new bonds .
Thermochemical and Computational Insights
Density functional theory (DFT) studies () highlight the importance of exact exchange terms in predicting thermochemical properties.
Biological Activity
2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate, with the CAS number 85455-51-2, is a complex organic compound characterized by its unique molecular structure, which includes cyclohexyl, dicyanovinyl, and methylanilino groups. This compound has garnered attention in various fields of research due to its potential biological activities.
- Molecular Formula : C26H28N4O2
- Molar Mass : 428.526 g/mol
- LogP : 5.61 (indicating lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features of 2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate allow it to modulate the activity of these targets, leading to various biological effects. Research is ongoing to elucidate the precise molecular interactions involved.
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of dicyanovinyl groups may contribute to this activity by scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition
Preliminary research suggests that 2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate may inhibit certain enzymes involved in metabolic pathways. For instance, enzyme assays have shown that this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents.
Case Studies
-
Study on Antioxidant Activity
- Objective : To evaluate the antioxidant potential of 2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate.
- Methodology : DPPH radical scavenging assay was employed.
- Results : The compound showed a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.
-
Enzyme Inhibition Study
- Objective : To assess the inhibitory effects on cytochrome P450 enzymes.
- Methodology : Enzyme kinetics were analyzed using varying concentrations of the compound.
- Results : The compound exhibited competitive inhibition with an IC50 value indicating effective modulation of enzyme activity.
-
Antimicrobial Efficacy
- Objective : To test antimicrobial properties against selected bacterial strains.
- Methodology : Agar diffusion method was used to determine inhibition zones.
- Results : Notable inhibition zones were observed for both Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molar Mass | Biological Activity |
|---|---|---|---|
| 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbamate | C26H28N4O2 | 428.526 g/mol | Moderate antioxidant |
| 2-[N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino]ethyl carbonate | C26H28N4O3 | 442.528 g/mol | Low enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(N-Cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl carbanilate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step condensation process. A plausible route involves:
Formation of the dicyanovinyl group : Reacting a substituted aniline (e.g., 3-methyl-N-cyclohexylaniline) with malononitrile under acidic conditions to introduce the 2,2-dicyanovinyl moiety.
Carbanilate linkage : Coupling the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbanilate ester.
- Critical Factors : Solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:chloroformate) are crucial for minimizing side reactions. Evidence from analogous carbanilate syntheses suggests yields >70% under optimized conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation, bond lengths (e.g., C=C dicyanovinyl bonds at ~1.34 Å), and intermolecular interactions (e.g., weak N–H⋯N hydrogen bonds). Crystallization from ethanol/dichloromethane mixtures yields diffraction-quality crystals .
- NMR spectroscopy : H NMR identifies aromatic protons (δ 6.8–7.4 ppm) and cyclohexyl methylene groups (δ 1.2–1.8 ppm). C NMR confirms the dicyanovinyl group (δ 110–115 ppm for CN) .
- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1700 cm (carbamate C=O) validate functional groups .
Q. How do the dicyanovinyl and carbanilate groups dictate reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Dicyanovinyl group : Acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution (EAS) at the para position. Reactivity assays (e.g., bromination) can quantify activation effects.
- Carbanilate ester : Susceptible to hydrolysis under basic conditions (pH >10). Kinetic studies using HPLC or F NMR (if fluorinated analogs exist) track degradation rates .
Advanced Research Questions
Q. Why does the compound lack photochromic activity in solid-state crystals despite structural analogs showing such behavior?
- Methodological Answer : X-ray diffraction data ( ) reveals that steric hindrance from the cyclohexyl group restricts molecular flexibility, preventing the dicyanovinyl moiety from undergoing cis-trans isomerization under UV light (365 nm). Computational modeling (DFT) of the HOMO-LUMO gap and torsional barriers can quantify this rigidity. Alternative designs replacing cyclohexyl with smaller substituents (e.g., methyl) may restore photochromism .
Q. How do substituent effects on the aromatic ring contradict expected reaction mechanisms in carbanilate-isocyanate coupling?
- Methodological Answer : shows that para-methyl substitution slows reaction rates with phenyl isocyanate, conflicting with nucleophilic attack mechanisms (methyl groups typically enhance nucleophilicity). Resolution involves:
Mechanistic studies : Isotopic labeling (N or C) to track proton shifts during allophanate formation.
Kinetic isotope effects (KIE) : Compare to distinguish between ionization-controlled vs. direct nucleophilic pathways .
Q. Can electrochemical carboxylation be applied to synthesize this compound sustainably?
- Methodological Answer : Yes. Electrocatalytic CO fixation () offers a green route:
- Setup : Use a divided cell with a Ag cathode and Pt anode in CO-saturated DMF. Apply −1.8 V vs. SCE to reduce CO to carboxylate intermediates.
- Coupling : React the carboxylate with 2-(N-cyclohexyl-4-(2,2-dicyanovinyl)-3-methylanilino)ethyl amine. Monitor Faradaic efficiency (>60% achievable) via GC-MS .
Q. How to resolve contradictions in reaction kinetics when steric vs. electronic effects dominate?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
